
2,5-Diethyl-4-methylbenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethyl-4-methylbenzene-1,3-diamine is an organic compound with the molecular formula C₁₁H₁₈N₂. It is a derivative of benzene, characterized by the presence of two ethyl groups, one methyl group, and two amino groups attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Diethyl-4-methylbenzene-1,3-diamine can be synthesized through the reaction of aniline with 2,4-dinitro-3,5-diethyl toluene (DNT) under basic conditions. The reaction involves nucleophilic substitution, where the amino groups replace the nitro groups on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps like distillation and crystallization to obtain the final product .
化学反应分析
Types of Reactions
2,5-Diethyl-4-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium (Pd) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .
科学研究应用
2,5-Diethyl-4-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
作用机制
The mechanism by which 2,5-Diethyl-4-methylbenzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,2-Benzenediamine, 4-methyl-:
2,6-Diamino-3,5-diethyltoluene: This compound has ethyl groups in different positions compared to 2,5-Diethyl-4-methylbenzene-1,3-diamine.
Uniqueness
This compound is unique due to its specific arrangement of ethyl and methyl groups, which influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific industrial and research applications .
属性
CAS 编号 |
26601-63-8 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC 名称 |
2,5-diethyl-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-4-8-6-10(12)9(5-2)11(13)7(8)3/h6H,4-5,12-13H2,1-3H3 |
InChI 键 |
GCIGOEOZGOYSKS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1C)N)CC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


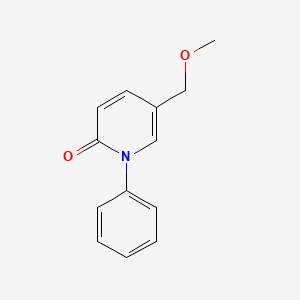
![5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
![N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride](/img/structure/B15287765.png)
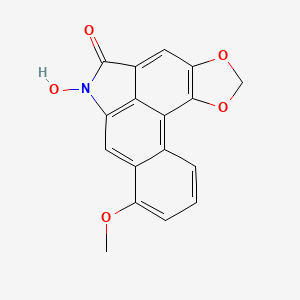
![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
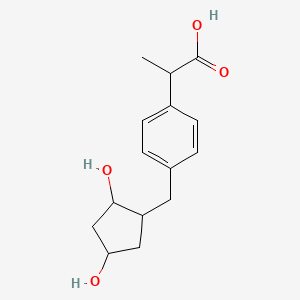
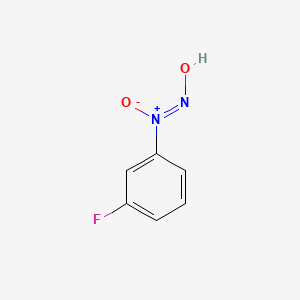
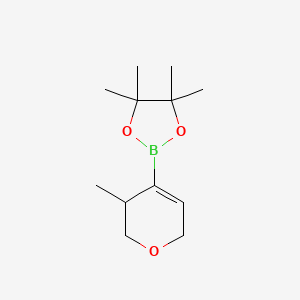
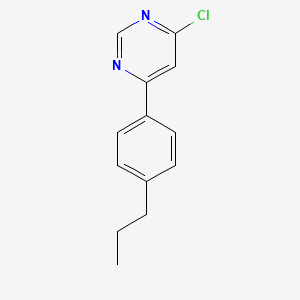
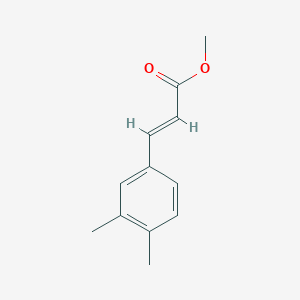
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3,4,5-triol](/img/structure/B15287845.png)
